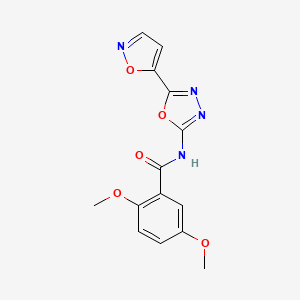

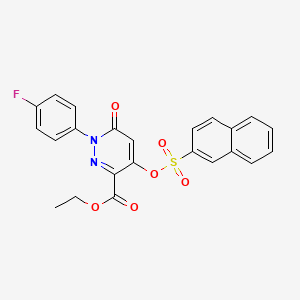

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a quinazoline ring, and a carboxylate group. The presence of these functional groups suggests that this compound could have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms, the quinazoline is a fused ring system containing two nitrogen atoms, and the carboxylate group contains a carbon atom double-bonded to an oxygen atom and single-bonded to another oxygen atom which is in turn bonded to a methyl group .Chemical Reactions Analysis

The reactivity of this compound is likely to be influenced by the presence of the various functional groups. For example, the piperazine ring can participate in reactions with electrophiles, the fluorophenyl group can undergo reactions typical of aromatic compounds, and the carboxylate group can participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of the various functional groups. For example, the presence of the carboxylate group could make the compound acidic, and the presence of the fluorophenyl group could influence the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

The compound is part of a broader category of chemicals that have been synthesized for antimicrobial studies. For instance, Patel and Patel (2010) synthesized compounds related to fluoroquinolone-based 4-thiazolidinones, highlighting a methodological approach to chemical synthesis that might share similarities with the compound due to the structural components like fluorophenyl and piperazinyl groups (Patel & Patel, 2010). Moreover, the analysis of photophysical properties and photo-induced electron transfer in naphthalimides with piperazine substituents by Gan et al. (2003) could provide insights into the electronic and structural properties relevant to similar compounds (Gan et al., 2003).

Biological Activity and Potential Therapeutic Applications

Research has also focused on the exploration of biological activities, such as antimicrobial effects, of compounds with structural similarities to "Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate". Specifically, the study by Zhang et al. (2018) on novel aspernigerin derivatives containing the thiocarbonyl moiety, which exhibited significant antifungal activity, suggests potential antimicrobial applications of compounds with similar structural features (Zhang et al., 2018). Additionally, the synthesis and evaluation of novel ciprofloxacin analogues for their anti-proliferative effect on human cancer cell lines by Suresh et al. (2013) hint at the possibility of utilizing structurally related compounds in cancer research (Suresh et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound’s interaction with these targets results in a reduction of the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .

Biochemical Pathways

The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting cellular functions that rely on nucleotide synthesis and adenosine regulation .

Pharmacokinetics

It’s known that the piperazine moiety, which is part of the compound’s structure, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The result of the compound’s action is a reduction in the uptake of uridine by ENT1 and ENT2 . This could potentially lead to changes in cellular functions that rely on nucleotide synthesis and adenosine regulation .

Action Environment

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl acetoacetate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "2-amino-4-(2-fluorophenyl)piperazine", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl acetoacetate in the presence of acetic acid to form 3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl ethyl acetoacetate.", "Step 2: Cyclization of the above intermediate with thiourea in the presence of ethanol to form 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 3: Esterification of the above intermediate with methyl chloroformate in the presence of triethylamine to form the final product, 'Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |

CAS-Nummer |

946354-21-8 |

Molekularformel |

C23H23FN4O4S |

Molekulargewicht |

470.52 |

IUPAC-Name |

methyl 3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C23H23FN4O4S/c1-32-22(31)15-6-7-16-18(14-15)25-23(33)28(21(16)30)9-8-20(29)27-12-10-26(11-13-27)19-5-3-2-4-17(19)24/h2-7,14H,8-13H2,1H3,(H,25,33) |

InChI-Schlüssel |

CCNTUDIHVXIAPX-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2897383.png)

![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2897385.png)

![(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride](/img/structure/B2897386.png)

![3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2897388.png)

![N-(4-butylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2897389.png)

![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2897394.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2897402.png)